N-(1-naphthyl)-3,3-diphenylpropanamide
Description
N-(1-Naphthyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a 1-naphthyl group attached to the amide nitrogen. Its molecular formula is C₂₅H₂₁NO, with a molar mass of 351.44 g/mol.
Properties
Molecular Formula |
C25H21NO |
|---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
N-naphthalen-1-yl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H21NO/c27-25(26-24-17-9-15-19-14-7-8-16-22(19)24)18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,23H,18H2,(H,26,27) |
InChI Key |
DBXUHMHQPVCHMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural features and properties of N-(1-naphthyl)-3,3-diphenylpropanamide and its analogs:
Key Observations:
- Lipophilicity : The 1-naphthyl group in the target compound confers higher lipophilicity compared to phenyl or benzothiazole substituents, favoring membrane permeability and protein binding .
- Electronic Effects : Halogenated analogs (e.g., bromo in ) exhibit electron-withdrawing effects, altering reactivity and intermolecular interactions. The trifluoromethyl group in enhances metabolic stability and electronegativity.
- Solubility : Polar substituents like benzimidazole () improve aqueous solubility but may reduce bioavailability in hydrophobic environments.
Spectroscopic and Solvent Effects
- UV-Vis Spectroscopy : Studies on N-(4-substituted phenyl)-2,3-diphenylpropanamides () reveal that solvent polarity (π*), hydrogen-bond donating (α), and accepting (β) abilities significantly influence absorption spectra. The 1-naphthyl group’s electron-rich nature likely amplifies solvatochromic shifts in polar solvents.
- NMR/LCMS : Structural confirmation of analogs relies on characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~170 ppm) .
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